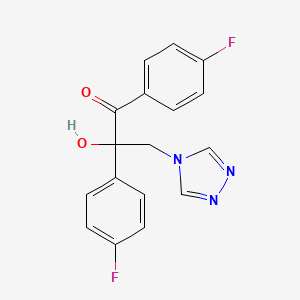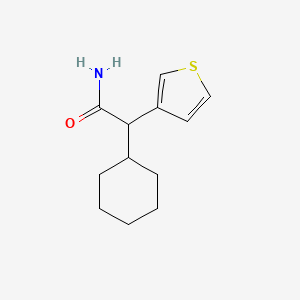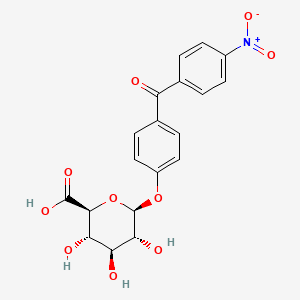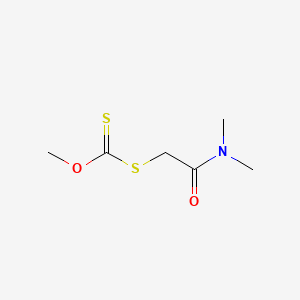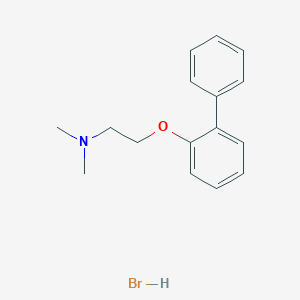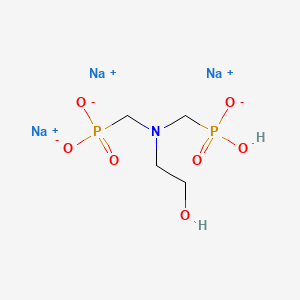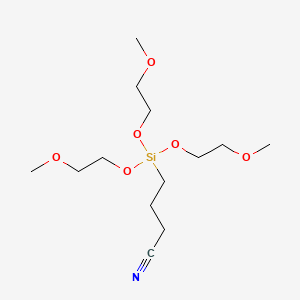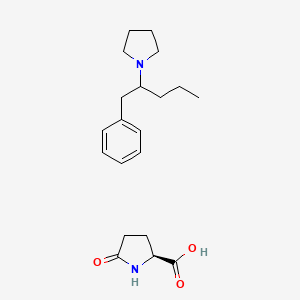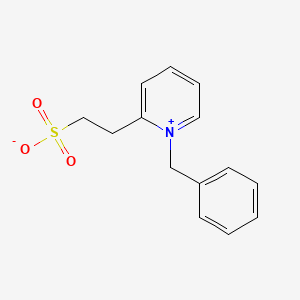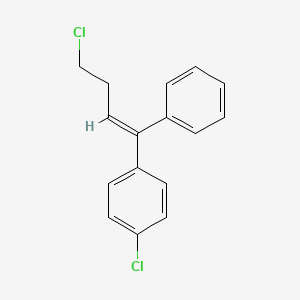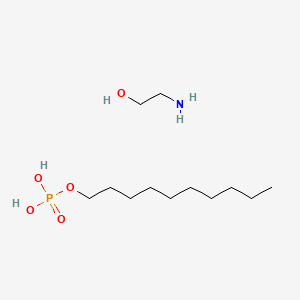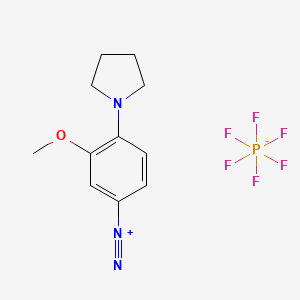
1-Chloro-1,1,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂ClF₃. It is a colorless, non-flammable gas that is used in various industrial applications. The compound is known for its stability and low reactivity, making it suitable for use in refrigeration and as a solvent in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1,2-trifluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane. This process involves the replacement of chlorine atoms with fluorine atoms using hydrogen fluoride (HF) as a fluorinating agent. The reaction is typically carried out in the presence of a catalyst such as chromium oxide (Cr₂O₃) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques helps in achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form trifluoroacetic acid (TFA) under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Substitution: Products include various fluorinated and chlorinated derivatives depending on the nucleophile used.
Oxidation: Major products include trifluoroacetic acid and other fluorinated carboxylic acids.
Scientific Research Applications
1-Chloro-1,1,2-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and anesthetics such as halothane.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,2-trifluoroethane involves its interaction with various molecular targets. In biological systems, it can affect ion channels and neurotransmitter receptors, leading to changes in cellular excitability and function. The compound’s effects are mediated through its ability to alter membrane fluidity and disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,2,2-trifluoroethane: Similar in structure but differs in the position of the chlorine atom.
2-Chloro-1,1,1-trifluoroethane: Another isomer with different physical and chemical properties.
1,1,1-Trifluoro-2-chloroethane: Used as a refrigerant and solvent, similar to 1-Chloro-1,1,2-trifluoroethane.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Its low reactivity and high stability make it particularly useful in applications requiring non-reactive solvents and refrigerants .
Properties
CAS No. |
421-04-5 |
|---|---|
Molecular Formula |
C2H2ClF3 |
Molecular Weight |
118.48 g/mol |
IUPAC Name |
1-chloro-1,1,2-trifluoroethane |
InChI |
InChI=1S/C2H2ClF3/c3-2(5,6)1-4/h1H2 |
InChI Key |
HILNUELUDBMBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


